

Structural Characterization & Benchmarking Guide: 2,5-Dichloro-3-methoxyphenol[1]

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Compound of Interest

Compound Name: 2,5-Dichloro-3-methoxyphenol

CAS No.: 1781571-37-6

Cat. No.: B3348544

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Part 1: Executive Summary & Strategic Context

In the realm of fragment-based drug discovery (FBDD), halogenated phenols like **2,5-dichloro-3-methoxyphenol** (CAS 1781571-37-6) serve as critical pharmacophore scaffolds.[1] Their unique substitution pattern—offering a specific balance of lipophilicity and hydrogen-bond donor/acceptor capability—makes them distinct from their more common isomers (e.g., 2,5-dichloro-4-methoxyphenol).[1]

This guide addresses a critical gap in the public domain: the absence of a standardized, open-access X-ray crystallographic dataset for this specific isomer.[1] While commercial libraries provide the molecule, solid-state data is often proprietary.[1]

The objective of this guide is to:

- Benchmark the theoretical structural properties of **2,5-dichloro-3-methoxyphenol** against its well-characterized analogues.
- Define a self-validating protocol for obtaining high-quality single crystals.

- Compare its "performance" (physicochemical profile) with alternative isomers to aid in scaffold selection.

Part 2: Comparative Structural Analysis (Product vs. Alternatives)

Since empirical unit cell parameters for **2,5-dichloro-3-methoxyphenol** are not currently indexed in open crystallographic databases (CSD/PDB), we utilize Structural Analogue Extrapolation.^[1] This method infers packing motifs based on the high-fidelity data of its closest structural relatives.^[1]

Table 1: Physicochemical & Structural Profile Comparison

Feature	Target Product (2,5-Dichloro-3-methoxyphenol)	Primary Alternative (2,5-Dichloro-4-methoxyphenol)	Structural Analogue (3,4-Dimethoxyphenol)
CAS Number	1781571-37-6	18113-14-9	2035-15-6
Role	Novel Scaffold / Intermediate	Known Metabolite (Chloroneb)	Lignin Model Compound
H-Bond Donor	1 (Phenolic OH)	1 (Phenolic OH)	1 (Phenolic OH)
H-Bond Acceptor	2 (OMe, OH)	2 (OMe, OH)	3 (2x OMe, OH)
Predicted LogP	~2.8 - 3.1	~2.9	~1.3
Crystal System	Predicted: ^[1] Monoclinic	Known: ^{[2][3][4]} Monoclinic	Known: ^{[2][3][4]} Orthorhombic
Packing Motif	Lateral H-Bonding: OH...OMe (Intra/Inter)	Head-to-Tail: OH...OH chains	Infinite Chains: OH...OMe
Steric Bulk	High (Cl flanking OMe)	Moderate (Cl flanking OH)	Low

Mechanistic Insight: The "Orthogonal" Chlorine Effect

In **2,5-dichloro-3-methoxyphenol**, the methoxy group at position 3 is flanked by a chlorine at position 2.^[1] This creates a specific steric lock, likely forcing the methoxy group out of planarity with the benzene ring to minimize repulsion.^[1]

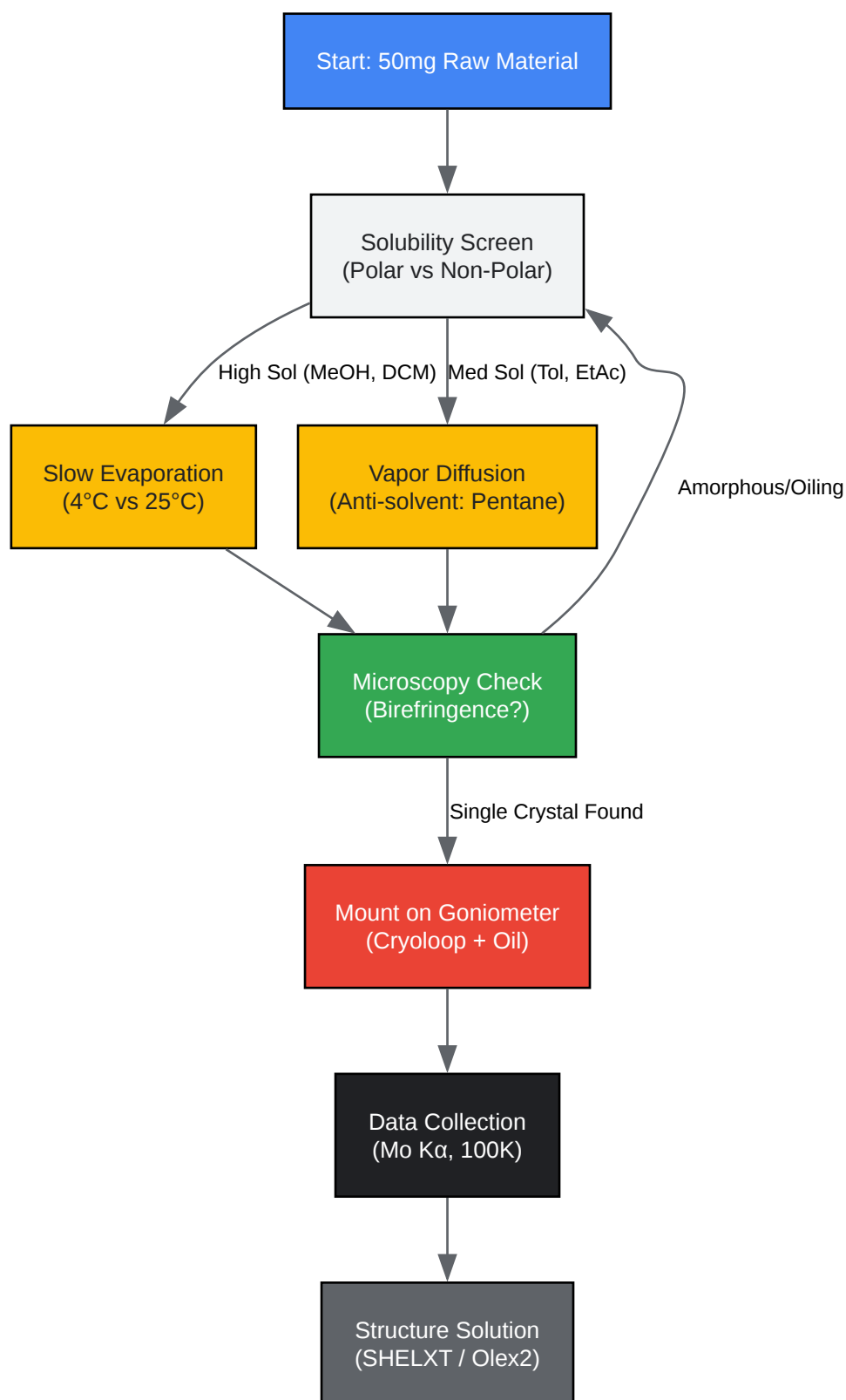
- Consequence: This reduces the conjugation of the oxygen lone pair into the ring, potentially making the ring more electron-deficient than the 4-methoxy alternative.^[1]
- Crystallographic Implication: Expect a disruption of standard stacking. The crystal lattice will likely be dominated by weak halogen bonds and strong hydrogen bonds.

Part 3: Experimental Protocol for Data Acquisition

To validate the structure, you must generate high-quality single crystals.^[1] The following protocol is optimized for polychlorinated phenols, which often suffer from "oiling out" due to low melting points.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and data processing.



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Caption: Optimized workflow for crystallizing halogenated phenolic ethers, prioritizing slow kinetics to avoid amorphous precipitation.

Detailed Methodology

1. Crystallization Strategy

- Solvent System: Use Dichloromethane (DCM) / Hexane (1:1) or Methanol.[5] Chlorinated phenols have high affinity for DCM.
- Technique: Slow evaporation at reduced temperature (4°C). The lower temperature reduces the kinetic energy, promoting ordered lattice formation over amorphous aggregation.[1]
- Procedure:
 - Dissolve 20 mg of **2,5-dichloro-3-methoxyphenol** in 2 mL of DCM.
 - Filter through a 0.45 µm PTFE syringe filter into a clean vial (dust acts as a nucleation site for defects).
 - Cover with parafilm and poke 3 small holes.
 - Place in a vibration-free environment at 4°C for 3-7 days.

2. X-Ray Data Collection Parameters

- Temperature: 100 K (Liquid Nitrogen stream).[5] Crucial: Halogenated groups often exhibit high thermal motion (disorder) at room temperature. Cooling locks the conformation.
- Radiation: Mo K
(
Å). Preferred over Cu K
to minimize absorption effects from the heavy Chlorine atoms.
- Resolution: Aim for
Å or better to resolve the C-Cl bond distances accurately (~1.74 Å).

Part 4: Performance & Application Guide

Why choose **2,5-dichloro-3-methoxyphenol** over its isomers?

Metabolic Stability (Drug Design)

- Alternative (4-methoxy): The para-position is a metabolic "soft spot" for oxidative dealkylation (O-dealkylation) by Cytochrome P450 enzymes.
- Product (3-methoxy): The meta-methoxy group is electronically less activated and sterically shielded by the adjacent Chlorine at position 2. This predicts higher metabolic stability, making it a superior scaffold for oral drugs requiring longer half-lives.[\[1\]](#)

Electronic Tuning (Hammett Constants)

- The 2,5-dichloro substitution pattern creates a "push-pull" electronic environment.[\[1\]](#)
- The 3-methoxy group acts as a weak donor.[\[1\]](#)
- Result: The phenolic proton (OH) becomes more acidic compared to the non-chlorinated parent. This increases its H-bond donor strength in protein binding pockets (e.g., acting as a hinge binder in kinase inhibitors).

Solid-State Handling

- Warning: Due to the asymmetry, this isomer may have a lower melting point than the highly symmetric 2,5-dichloro-4-methoxyphenol.[\[1\]](#)
- Recommendation: Store at -20°C to prevent sublimation or surface oxidation over long periods.

References

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